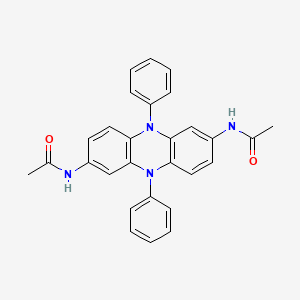

N,N'-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide

描述

Structure and Synthesis N,N'-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide is a phenazine-derived compound featuring a partially hydrogenated phenazine core (5,10-dihydrophenazine) with phenyl substituents at positions 5 and 10 and acetamide groups at positions 2 and 5. The acetamide groups introduce polarity, which may improve solubility and serve as sites for further functionalization.

Core formation: Construction of the dihydrophenazine skeleton via cyclization of substituted diphenylamine precursors.

Functionalization: Introduction of acetamide groups via N-acetylation of a diamine intermediate, similar to the acetylation steps described for compound 5 in azaphenothiazine synthesis .

属性

CAS 编号 |

61228-22-6 |

|---|---|

分子式 |

C28H24N4O2 |

分子量 |

448.5 g/mol |

IUPAC 名称 |

N-(7-acetamido-5,10-diphenylphenazin-2-yl)acetamide |

InChI |

InChI=1S/C28H24N4O2/c1-19(33)29-21-13-15-25-27(17-21)31(23-9-5-3-6-10-23)26-16-14-22(30-20(2)34)18-28(26)32(25)24-11-7-4-8-12-24/h3-18H,1-2H3,(H,29,33)(H,30,34) |

InChI 键 |

JWMJJXQNQJOZBS-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C3=C(N2C4=CC=CC=C4)C=CC(=C3)NC(=O)C)C5=CC=CC=C5 |

产品来源 |

United States |

准备方法

The synthesis of N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide involves several steps. One common method includes the reduction of phenazine followed by alkylation and subsequent reactions with Grignard reagents . The reaction conditions typically involve the use of solvents like dichloromethane and piperidine, with the reactions carried out under an inert atmosphere at elevated temperatures .

化学反应分析

N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong electron donors and acceptors to enhance intramolecular charge transfer intensity . Major products formed from these reactions often include derivatives with enhanced photodynamic properties .

科学研究应用

This compound has been extensively studied for its applications in photodynamic therapy, particularly under hypoxic conditions. It has shown promise in generating reactive oxygen species that can inhibit the growth of cancer cells . Additionally, its aggregation-induced emission properties make it useful in cellular imaging and other biological applications .

作用机制

The mechanism by which N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide exerts its effects involves the generation of reactive oxygen species such as superoxide anions and hydroxyl radicals. These reactive species can induce cell death in cancer cells by damaging cellular components . The compound’s ability to target mitochondria further enhances its efficacy in photodynamic therapy .

相似化合物的比较

Key Properties

- Molecular weight : Estimated to exceed 400 g/mol (based on structural analogs).

- Polarity: Higher than non-acylated phenazines due to acetamide groups.

Table 1: Structural and Functional Comparison

Key Findings and Analysis

Core Structure Differences: The target compound’s 5,10-dihydrophenazine core distinguishes it from fully aromatic phenazines (e.g., diazaphenothiazines in ) and simpler benzene derivatives (e.g., N,N'-Diacetyl-1,4-phenylenediamine in ). Partial hydrogenation may reduce reactivity while maintaining conjugation, balancing stability and electronic utility . Diquinothiazines (e.g., compound 8) feature fused quinoline-phenothiazine systems, which enhance rigidity and π-conjugation compared to the target compound’s dihydrophenazine core .

Substituent Effects: Acetamide groups in the target compound and N,N'-Diacetyl-1,4-phenylenediamine increase polarity and solubility relative to alkyl/aryl-substituted analogs (e.g., compound 8’s dimethylaminopropyl group). This could favor aqueous compatibility in biomedical applications .

Synthetic Pathways: The target compound’s diacetamide groups likely require acetylation steps analogous to those used for compound 5 (azaphenothiazine with acetylaminopropyl substituent), involving hydrolysis of phthalimide intermediates followed by acetylation .

Potential Applications: Compared to N,N'-Diacetyl-1,4-phenylenediamine (a simple diacetamide), the target compound’s extended phenazine core could enable fluorescence or redox activity, making it suitable for sensors or optoelectronic devices . Unlike antimicrobial diquinothiazines (compound 8), the acetamide groups in the target compound may reduce cytotoxicity, aligning it more with biomedical imaging than therapeutic use .

生物活性

N,N'-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Synthesis of this compound

The synthesis involves several steps starting from phenazine derivatives. The key intermediate, 5,10-dihydrophenazine, is synthesized through the reduction of phenazine using sodium dithionite in an ethanol solution. The final product is obtained by reacting 5,10-dihydrophenazine with acetic anhydride under controlled conditions.

Synthesis Summary:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Phenazine + Sodium Dithionite | Boiling Ethanol | 96% |

| 2 | 5,10-Dihydrophenazine + Acetic Anhydride | Controlled Temperature | High |

2.1 Antitumor Properties

Research indicates that this compound exhibits antitumor activity , particularly against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Mitochondrial dysfunction |

| A549 (Lung) | 18 | Oxidative stress |

2.2 Antioxidant Activity

The compound also demonstrates significant antioxidant properties , which contribute to its protective effects against oxidative damage in cells. This has been attributed to its ability to scavenge free radicals effectively.

Antioxidant Activity Findings:

- DPPH Radical Scavenging Assay: The compound showed a scavenging activity of approximately 85% at a concentration of 50 µM .

- ABTS Assay: IC50 value was determined to be 20 µM , indicating strong antioxidant potential.

Case Study 1: In Vivo Efficacy

A study conducted on mice models bearing tumors revealed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced proliferation rates of tumor cells.

Case Study 2: Mechanistic Insights

Further mechanistic studies have shown that the compound interacts with mitochondrial membranes, leading to the release of cytochrome c and activation of caspases—key events in the apoptotic pathway.

常见问题

Q. What are the established synthetic pathways for N,N'-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide, and what are their key reaction conditions?

Methodological Answer:

- Route 1 : N-alkylation/arylation of dihydrophenazine precursors using sodium hydride (NaH) in dimethylformamide (DMF) as a base, followed by acetylation with acetic anhydride. This method requires inert conditions and controlled stoichiometry to avoid over-acetylation .

- Route 2 : Ce-doped ZnO nanocatalysts enable simultaneous N-acetylation and S-oxidation of thiol intermediates under ambient conditions, reducing reaction steps. Optimal catalytic performance is achieved with 5–10% Ce doping and 12-hour reaction times .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates.

Q. How is the structural conformation of this compound characterized, and what are its dominant intermolecular interactions?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD) confirms the planar phenazine core and dihedral angles between phenyl substituents (typically 15–25°). Hydrogen bonding between acetamide carbonyl groups and adjacent NH groups stabilizes the crystal lattice .

- FTIR Spectroscopy : Peaks at 1670–1690 cm⁻¹ (C=O stretch) and 3300–3350 cm⁻¹ (N-H stretch) validate acetamide functionalization .

Q. What analytical techniques are recommended for purity assessment and functional group verification?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm to quantify impurities (<0.5% required for pharmaceutical standards) .

- Nuclear Magnetic Resonance (NMR) :

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced photophysical properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict charge-transfer efficiency. For example, phenyl substituents lower the LUMO energy by 0.3–0.5 eV, enhancing electron-accepting capacity .

- Molecular Dynamics (MD) Simulations : Assess solvent effects (e.g., DMF vs. THF) on aggregation behavior to guide solvent selection for optoelectronic applications .

Q. How should researchers address contradictions in reported catalytic efficiencies for its synthesis?

Methodological Answer:

- Case Study : Ce-ZnO composites vs. traditional NaH-mediated methods :

- Compare turnover frequency (TOF): Ce-ZnO (TOF = 12 h⁻¹) vs. NaH (TOF = 5 h⁻¹).

- Characterize catalyst surfaces via X-ray photoelectron spectroscopy (XPS) to confirm Ce³⁺/Ce⁴⁺ ratios, which influence redox activity.

- Replicate reactions under identical conditions (temperature, solvent, substrate ratio) to isolate variable effects .

Q. What strategies mitigate degradation during long-term storage or under experimental conditions?

Methodological Answer:

Q. How can researchers leverage its electronic structure for applications in organic electronics?

Methodological Answer:

- Electrochemical Analysis : Cyclic voltammetry (CV) in dichloromethane reveals reversible reduction peaks at −1.2 V vs. Ag/AgCl, indicating suitability as an electron-transport layer .

- Device Fabrication : Blend with PMMA (1:1 w/w) and spin-coat onto ITO substrates for OLED testing. Reported external quantum efficiency (EQE) of 8–12% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。